N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
Description
Historical Development of Halogenated Acetamide Research
Halogenated acetamides emerged from early 19th-century investigations into solvent chemistry and anesthetic agents. The discovery of chloroform (trichloromethane) by Samuel Guthrie in 1831 marked a pivotal moment in halogenated compound research, demonstrating both therapeutic potential and chemical reactivity. By the late 19th century, chemists recognized that halogen atoms—particularly chlorine and bromine—could modulate the electronic properties of organic molecules, enhancing their stability and biological interactions.
The haloform reaction, first described by Justus von Liebig in 1832, provided a foundational method for introducing halogen atoms into acetyl-group-containing compounds. This reaction enabled the synthesis of trihalogenated methanes (e.g., chloroform, bromoform) and later informed strategies for regioselective halogenation of acetamide derivatives. Early 20th-century studies on acetanilide analgesics further established halogenation as a tool for improving pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability.
Contemporary halogenated acetamide research, as exemplified by This compound , builds on these historical precedents. Modern techniques like directed ortho-metalation and transition-metal-catalyzed cross-coupling allow precise halogen placement, enabling tailored interactions with biological targets.
Evolution of Sulfanylacetamide Chemistry in Medicinal Research
The incorporation of sulfanyl (-S-) groups into acetamide frameworks arose from mid-20th-century efforts to enhance hydrogen-bonding capacity and redox activity in drug candidates. Sulfanylacetamides gained prominence in the 1970s with the development of thioureido analgesics, where the sulfur atom improved binding to opioid receptors. Subsequent work revealed that sulfanyl groups could modulate electron density in aromatic systems, influencing ligand-receptor affinity and selectivity.
In This compound , the sulfanyl bridge serves dual roles:
- Electronic Modulation : The sulfur atom donates electron density to the adjacent acetamide carbonyl, altering its resonance stabilization and reactivity.
- Conformational Restriction : The rigid aryl-sulfanyl-aryl linkage enforces a planar geometry, optimizing interactions with flat binding pockets in enzymatic targets.
Recent advances in sulfur-directed C–H activation have streamlined the synthesis of such compounds, enabling rapid diversification of sulfanylacetamide libraries for high-throughput screening.
Significance in Contemporary N,2-Diarylacetamide Literature
N,2-Diarylacetamides—characterized by two aromatic rings attached to the acetamide core—have become a focal point in kinase inhibitor and G protein-coupled receptor (GPCR) modulator research. The compound’s 4-bromo-3-methylphenyl and 4-chlorophenyl substituents exemplify strategic halogen placement for:
- Hydrophobic Pocket Engagement : Bromine’s large van der Waals radius enhances hydrophobic interactions in protein cavities.
- π-Stacking Optimization : The electron-withdrawing chlorine atom polarizes the aromatic ring, strengthening stacking with tyrosine or tryptophan residues.
A 2022 SAR study demonstrated that dihalogenation at the 4-bromo-3-methyl position increases binding affinity for TRPV1 receptors by 40–60-fold compared to monohalogenated analogues. This aligns with broader trends in drug discovery, where multi-halogenated scaffolds improve target specificity and in vivo half-lives.
Research Challenges in Halogenated Acetamide Development
Despite their therapeutic potential, halogenated acetamides present three key challenges:
- Regioselectivity Control : Competing halogenation pathways often yield undesired regioisomers. For example, bromination of 3-methylphenylacetamide can produce 4-bromo, 5-bromo, or dibrominated byproducts without careful directing group optimization.
- Solubility Limitations : High halogen content (e.g., bromine’s molecular weight of 79.9 g/mol) increases lipophilicity, reducing aqueous solubility. Strategies like PEGylation or prodrug derivatization are often required for in vivo applications.
- Metabolic Stability : Cytochrome P450 enzymes may dehalogenate or oxidize sulfur linkages, necessitating structural modifications such as fluorination or methyl group incorporation to block metabolic hotspots.
Current Trends in Acetamide-Based Drug Discovery
The field is shifting toward polypharmacological agents that engage multiple targets. This compound embodies this trend, with its dual halogenation and sulfanyl group enabling simultaneous modulation of ion channels (e.g., TRPV1) and inflammatory kinases (e.g., JAK3). Additional trends include:
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c1-10-8-12(4-7-14(10)16)18-15(19)9-20-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFULKRPEIQKYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Brominated Methylphenyl Group: This step involves the bromination of a methylphenyl precursor, which can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Chlorinated Phenylsulfanyl Group: The chlorinated phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a chlorinated phenyl derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the amide group to an amine.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C15H13BrClNOS
- Molecular Weight : Approximately 415.16 g/mol
- Structural Features : The presence of bromine and chlorine atoms enhances its electrophilic nature, while the sulfur atom contributes to its reactivity.
Medicinal Chemistry
N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has shown promise as a lead compound in drug development. Its structure allows it to interact with specific biological targets, potentially leading to therapeutic effects in various diseases.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that certain sulfanyl derivatives inhibit tumor growth through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound's ability to disrupt microbial cell membranes suggests potential applications as an antimicrobial agent. Similar compounds have been investigated for their efficacy against resistant bacterial strains .
Biochemical Studies
The interactions of this compound with enzymes and receptors are crucial for understanding its mechanism of action.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
- Receptor Modulation : The compound's structural features may allow it to act as a modulator of receptor activity, influencing signaling pathways associated with various physiological processes .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine and chlorine substituents | Potential anticancer properties |
| N-(4-bromo-3-methylphenyl)-2-(4-fluorophenyl)acetamide | Fluorine substituent | Antimicrobial activity |
| N-(4-bromophenyl)-2-(4-methylpiperidin-1-yl)acetamide | Piperidine ring | Neuroprotective effects |
Case Study 1: Anticancer Activity
A study conducted on a series of sulfanyl acetamides, including this compound, revealed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis rates .
Case Study 2: Antimicrobial Efficacy
In vitro testing against various bacterial strains showed that the compound exhibited inhibitory effects comparable to established antibiotics. The study highlighted its potential as a scaffold for developing new antimicrobial agents targeting resistant strains .
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Modifications : Derivatives with triazole, pyrimidine, or oxadiazole rings exhibit distinct bioactivities (e.g., enzyme inhibition) due to enhanced hydrogen-bonding and steric effects .
- Sulfanyl Bridge : The thioether linkage in all analogs contributes to conformational flexibility and redox activity .
Crystallographic and Conformational Analysis
Dihedral Angles and Molecular Folding
- Compound (I) (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide): The pyrimidine and benzene rings form a dihedral angle of 42.25°, stabilized by intramolecular N–H⋯N hydrogen bonds .
- Compound (II) (N-(3-chlorophenyl) analog): Two independent molecules in the asymmetric unit exhibit dihedral angles of 59.70° and 62.18°, influenced by intermolecular C–H⋯Cl interactions .
- Comparison : The absence of a pyrimidine ring in the target compound likely reduces planarity, increasing torsional flexibility.
Hydrogen Bonding and Crystal Packing
- Compound (I) : Forms a 3D network via N–H⋯O and N–H⋯N interactions, with a CCDC reference code 1534990 .
- N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Exhibits intermolecular C–H⋯O interactions along the [101] direction, creating head-to-tail chains .
- Target Compound : Expected to adopt similar packing motifs due to the acetamide and halogenated aryl groups.
Inferred Bioactivity
- Antiproliferative Activity: Triazole and isoquinoline derivatives inhibit cancer cell proliferation via kinase or tubulin binding .
- Anti-Biofilm Activity : Oxadiazole derivatives disrupt bacterial biofilm formation by targeting chaperone-usher pathways .
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, discussing its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H13BrClNOS, with a molecular weight of approximately 370.69 g/mol. The compound features a bromo-substituted aromatic ring, a chloro-substituted aromatic sulfanyl group, and an acetamide moiety, which contribute to its reactivity and interaction with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen substituents enhances the compound's electrophilic character, allowing it to fit into binding sites on these targets effectively. This interaction can lead to either inhibition or activation of various biological pathways .
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. For instance, compounds similar in structure have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis .
Case Studies
- Antimicrobial Screening : A study tested several derivatives of halogenated chloroacetamides, including the compound , using a turbidimetric method against bacterial and fungal strains. Results indicated that certain derivatives exhibited significant antimicrobial activity due to their lipophilicity, which aids in penetrating cell membranes .
- Anticancer Screening : Another investigation utilized the Sulforhodamine B (SRB) assay to evaluate the anticancer effects on MCF7 cells. The study highlighted that specific structural modifications in related compounds led to enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further exploration .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes some key derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-bromo-3-methylphenyl)acetamide | C9H10BrNO | Lacks sulfanyl group |
| N-(4-chloro-2-methylphenyl)acetamide | C9H9ClNO | Contains chlorine instead of bromine |
| 2-chloro-N-(2-chlorophenyl)acetamide | C9H8Cl2N2O | More chlorinated with different substitution pattern |
The presence of both bromo and chloro groups in the target compound enhances its biological activity compared to simpler analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide?
- Methodology : Adapt protocols from structurally analogous sulfanyl acetamides. For example, reflux 4-bromo-3-methylaniline with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol using potassium hydroxide as a base. Post-reaction, isolate the product via vacuum distillation, followed by recrystallization from methanol/ethyl acetate (1:1 v/v). Monitor purity via HPLC or TLC .
- Key Parameters : Reaction time (6–8 hours), temperature (78°C for ethanol reflux), and stoichiometric ratios (1:1.2 molar ratio of amine to chloroacetamide derivative). Yield optimization requires pH control (~12–13) to deprotonate the thiol intermediate .
Q. How is the crystal structure of this compound determined experimentally?
- Procedure : Use single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEXII area detector. Collect data at 293 K with Mo-Kα radiation (λ = 0.71073 Å). Process reflections using SAINT and apply absorption corrections with SADABS. Solve the structure via direct methods (SHELXS-97) and refine with SHELXL-2015. Validate using PLATON for symmetry and intermolecular interactions .
- Critical Metrics : Unit cell parameters (e.g., orthorhombic Pbca with a ≈ 18.27 Å, b ≈ 7.48 Å, c ≈ 19.80 Å), Rint (<0.08), and θmax > 25° to ensure data completeness .
Q. What spectroscopic techniques confirm the molecular structure?
- Approach :
- NMR : Analyze H and C spectra for characteristic peaks: aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and acetamide carbonyl (δ ~168–170 ppm).
- FT-IR : Identify S–C=O stretching (≈1250 cm) and N–H bending (≈1550 cm) .
- Validation : Compare experimental data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities in substituent positioning.
Advanced Research Questions
Q. How do halogen substituents (Br, Cl) and methyl groups influence molecular conformation and crystal packing?
- Analysis : The bromine atom’s steric bulk and chlorine’s electronegativity alter dihedral angles between aromatic rings. For example, in N-(4-chlorophenyl) analogs, the pyrimidine/benzene dihedral angle is ≈42.25°, stabilized by intramolecular N–H⋯N hydrogen bonds. Methyl groups introduce torsional strain, potentially reducing symmetry and altering packing motifs (e.g., offset π-π interactions) .
- Impact : Substituents affect solubility (e.g., bromine increases hydrophobicity) and thermal stability (TGA/DSC data required).
Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice?
- Method : Map hydrogen bonds using SHELXL-refined coordinates. For example, in N-(3-chlorophenyl) analogs, intermolecular N–H⋯O and C–H⋯S interactions form 2D sheets along the b-axis. Quantify bond lengths (e.g., N–H⋯O ≈ 2.85 Å) and angles (≈158°) from crystallographic tables .
- Advanced Tools : Use Mercury (CCDC) to visualize supramolecular architectures and assess their contribution to lattice energy.
Q. How can discrepancies in crystallographic parameters (e.g., unit cell dimensions) between similar compounds be resolved?
- Troubleshooting :
- Data Quality : Ensure high-resolution data (θ > 25°, completeness > 98%) and low Rint (<0.05).
- Thermal Motion : Apply anisotropic displacement parameters (ADPs) during refinement to account for atomic vibrations, especially for halogens .
Q. What strategies validate the biological activity of this compound against targets like viral proteases?
- Experimental Design :
- Docking Studies : Use AutoDock Vina to model interactions with NS2B/NS3 Dengue protease. Focus on sulfanyl and acetamide moieties as hydrogen-bond donors.
- In Vitro Assays : Measure IC50 via fluorogenic substrate cleavage assays. Include positive controls (e.g., diarylthioether inhibitors) and validate with crystallographic ligand-binding data .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
